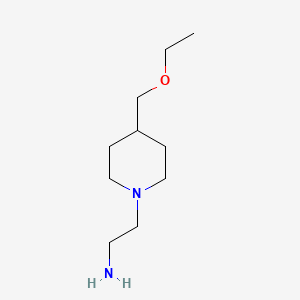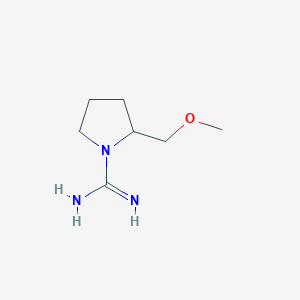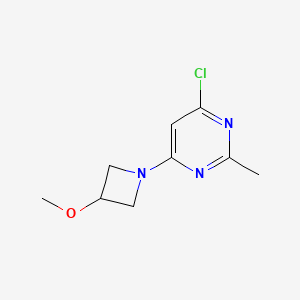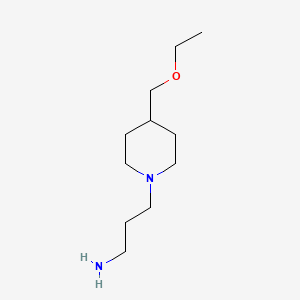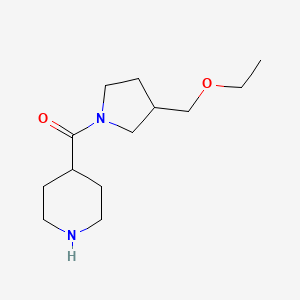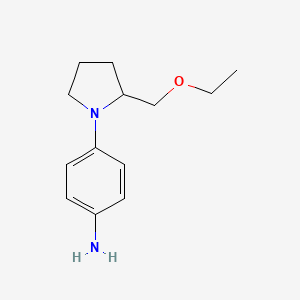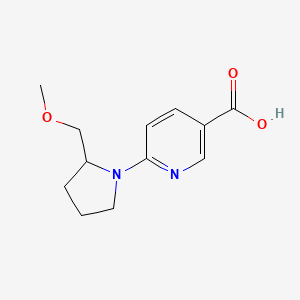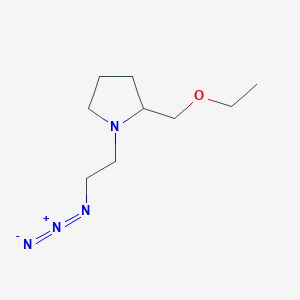
1-(2-Azidoethyl)-2-(ethoxymethyl)pyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring first, followed by the addition of the azidoethyl and ethoxymethyl groups. The azide group could potentially be introduced using azide alkylation .Molecular Structure Analysis
The presence of the azide group could impart some interesting properties to the molecule. Azides are known to be quite reactive and can participate in a variety of chemical reactions, including click chemistry .Chemical Reactions Analysis
The azide group in the molecule can react with alkynes to form a triazole ring, a reaction known as the Huisgen cycloaddition or ‘click’ reaction . This reaction is often used in bioconjugation and material science.Applications De Recherche Scientifique
Synthesis and Characterization of Pyrrolidine Derivatives
Novel Synthesis Techniques : Research has shown that pyrrolidine derivatives can be synthesized through various novel methods, including reactions of 4-Arylmethylene-2-phenyl-2-oxazolin-5-ones with active methylene reagents to afford pyrrolidine-3,5-dione, pyrrolo[2,3-b]pyridine, and pyrrolinone derivatives, highlighting the versatility of pyrrolidine scaffolds in organic synthesis (Kandeel et al., 1995).
DFT and Quantum Chemical Studies : Investigations into the molecular properties of substituted pyrrolidinones using DFT and quantum-chemical calculations have provided insights into their electronic properties, such as HOMO and LUMO energy levels, which are crucial for understanding their reactivity and potential applications in electronic materials (Bouklah et al., 2012).
Applications in Medicine and Industry : Pyrrolidines have been identified as important heterocyclic organic compounds with significant biological effects, finding use in medicine as therapeutic agents and in industry as dyes or agrochemical substances. This underscores the importance of pyrrolidine chemistry in the development of new drugs and materials (Żmigrodzka et al., 2022).
Emerging Applications
Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid, showcasing the potential of pyrrolidine-based compounds in protecting industrial materials from corrosion, which has significant implications for the longevity and safety of industrial infrastructure (Bouklah et al., 2006).
Photophysical Properties : The study of photophysical properties of pyrrolidine derivatives has led to the discovery of compounds with reverse solvatochromism behavior depending on solvent polarity, suggesting their utility as labeling agents in bio- or analytical sensors and optoelectronic devices, thus broadening the scope of pyrrolidine applications in scientific research and technology development (Bozkurt & Doğan, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-azidoethyl)-2-(ethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-2-14-8-9-4-3-6-13(9)7-5-11-12-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAMMZXERAECQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


